

# Application of Ethylene Thiourea as a Rubber Accelerator for Neoprene

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## Compound of Interest

Compound Name: Ethylene thiourea

Cat. No.: B079606

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## Introduction

**Ethylene thiourea** (ETU), also known as 2-mercaptoimidazoline, has historically been a highly effective and widely used primary accelerator for the vulcanization of non-sulfur modified neoprene (polychloroprene) rubber.[1] Its primary function is to increase the rate and efficiency of the cross-linking process, which transforms the raw polymer into a durable, elastic material with enhanced physical properties and heat resistance.[2][3] ETU is typically used in conjunction with metal oxides, such as zinc oxide (ZnO) and magnesium oxide (MgO), to achieve optimal vulcanizate properties.[4][5] While historically favored for its excellent performance, significant health and safety concerns have been raised regarding ETU, as it is classified as a reproductive toxin and a suspected carcinogen.[4][6][7] This has led to regulatory scrutiny and a push towards the development of safer alternatives.[4][5][6]

## Mechanism of Action

The vulcanization of neoprene with ETU and metal oxides is a complex process. While the precise mechanism has been a subject of investigation, it is understood to involve the activation of the polymer chain by zinc oxide, followed by the formation of cross-links by ETU.[5][8] The process is synergistic, with the combination of ETU and ZnO yielding a more effective cure than either component alone.[8] The reaction involves the chlorine atoms in the neoprene backbone, which are reactive sites for cross-linking.[3] The thiourea groups of ETU interact with these sites, leading to the formation of strong, heat-resistant cross-links that contribute to the desirable properties of the cured rubber.[3]

## Application Notes

When using **ethylene thiourea** as a rubber accelerator for neoprene, the following should be considered:

- **Dosage:** The typical dosage of ETU ranges from 0.5 to 2.0 parts per hundred of rubber (phr). [9] The exact amount will depend on the specific grade of neoprene, the other compounding ingredients, and the desired cure characteristics and final properties.
- **Activation:** ETU requires activation by metal oxides to be effective. A combination of zinc oxide (typically 5 phr) and magnesium oxide (typically 4 phr) is commonly used.
- **Scorch Safety:** While providing a fast cure rate, ETU can reduce the scorch time, which is the time before vulcanization begins at a given temperature. This requires careful control of processing temperatures to prevent premature curing.
- **Dispersion:** For optimal performance and to minimize handling risks, it is recommended to use ETU in a predispersed form, where the active ingredient is mixed with a polymer binder. [3][10]
- **Health and Safety:** Due to the toxicological profile of ETU, strict adherence to safety protocols is mandatory.[11] This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection to avoid skin contact and inhalation.[11] Work should be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[11]

## Quantitative Data Summary

The following tables summarize the typical effects of **ethylene thiourea** on the cure characteristics and physical properties of neoprene compounds. The data is compiled from various sources and represents typical values.

Table 1: Effect of ETU on Cure Characteristics of Neoprene

| Cure Parameter          | Value     | Unit              |
|-------------------------|-----------|-------------------|
| ML (Minimum Torque)     | 1.5 - 2.5 | dNm               |
| MH (Maximum Torque)     | 15 - 20   | dNm               |
| ts2 (Scorch Time)       | 2.0 - 4.0 | minutes           |
| t90 (Optimum Cure Time) | 8 - 15    | minutes           |
| Cure Rate Index (CRI)   | 10 - 20   | min <sup>-1</sup> |

Note: Values are typical and can vary based on the specific formulation and test conditions.

Table 2: Physical Properties of ETU-Cured Neoprene Vulcanizates

| Physical Property             | Value     | Unit    |
|-------------------------------|-----------|---------|
| Tensile Strength              | 20 - 28   | MPa     |
| Elongation at Break           | 300 - 500 | %       |
| Hardness                      | 60 - 80   | Shore A |
| Compression Set (22h @ 100°C) | 15 - 25   | %       |
| Tear Strength                 | 30 - 40   | N/mm    |

Note: These properties are dependent on the complete compound formulation, including the type and loading of fillers, plasticizers, and other additives.

## Experimental Protocols

### 1. Compounding of Neoprene with ETU

This protocol describes the preparation of a neoprene compound using a two-roll mill.

Materials and Equipment:

- Neoprene (non-sulfur modified grade)

- **Ethylene Thiourea** (ETU)
- Zinc Oxide (ZnO)
- Magnesium Oxide (MgO)
- Stearic Acid
- Carbon Black (or other filler)
- Plasticizer (e.g., DOP)
- Two-roll mill with cooling water circulation
- Analytical balance
- Spatulas and cutting tools

Procedure:

- Set the nip of the two-roll mill to a desired opening (e.g., 1.5 mm) and ensure the cooling water is circulating.
- Pass the neoprene through the mill several times to form a continuous band. This process is known as "mastication" and helps to soften the rubber.
- Add the stearic acid to the rubber on the mill and allow it to mix thoroughly.
- Sequentially add the zinc oxide and magnesium oxide, ensuring each is well dispersed before adding the next ingredient.
- Gradually add the carbon black or other fillers in small portions to ensure uniform dispersion.
- Add the plasticizer slowly to the compound.
- Finally, add the **ethylene thiourea** to the compound. It is crucial to add the accelerator last to minimize the risk of scorching.

- Continue to mix the compound by cutting and passing it through the mill until all ingredients are homogeneously dispersed.
- Sheet out the final compound to a thickness of approximately 2 mm and allow it to cool.

## 2. Evaluation of Cure Characteristics using a Rheometer

This protocol outlines the use of a Moving Die Rheometer (MDR) to determine the vulcanization characteristics of the compounded neoprene.

Equipment:

- Moving Die Rheometer (MDR)
- Compounded neoprene sample

Procedure:

- Set the MDR to the desired test temperature (e.g., 160°C).
- Cut a sample of the uncured neoprene compound of the appropriate size and weight for the rheometer.
- Place the sample in the rheometer die cavity and start the test.
- The rheometer will oscillate one of the dies and measure the torque required. As vulcanization proceeds, the torque will increase.
- The test is typically run until the torque reaches a maximum and plateaus.
- From the resulting rheometer curve, determine the following parameters: ML (minimum torque), MH (maximum torque), ts2 (scorch time), and t90 (optimum cure time).

## 3. Preparation and Testing of Vulcanized Rubber Sheets

This protocol describes the curing of the neoprene compound and the subsequent testing of its physical properties.

**Equipment:**

- Compression molding press with heating platens
- Mold for tensile test sheets (e.g., 150 x 150 x 2 mm)
- Tensile testing machine with a suitable load cell
- Dumbbell-shaped die cutter
- Hardness tester (Shore A)
- Compression set testing device

**Procedure: A. Vulcanization:**

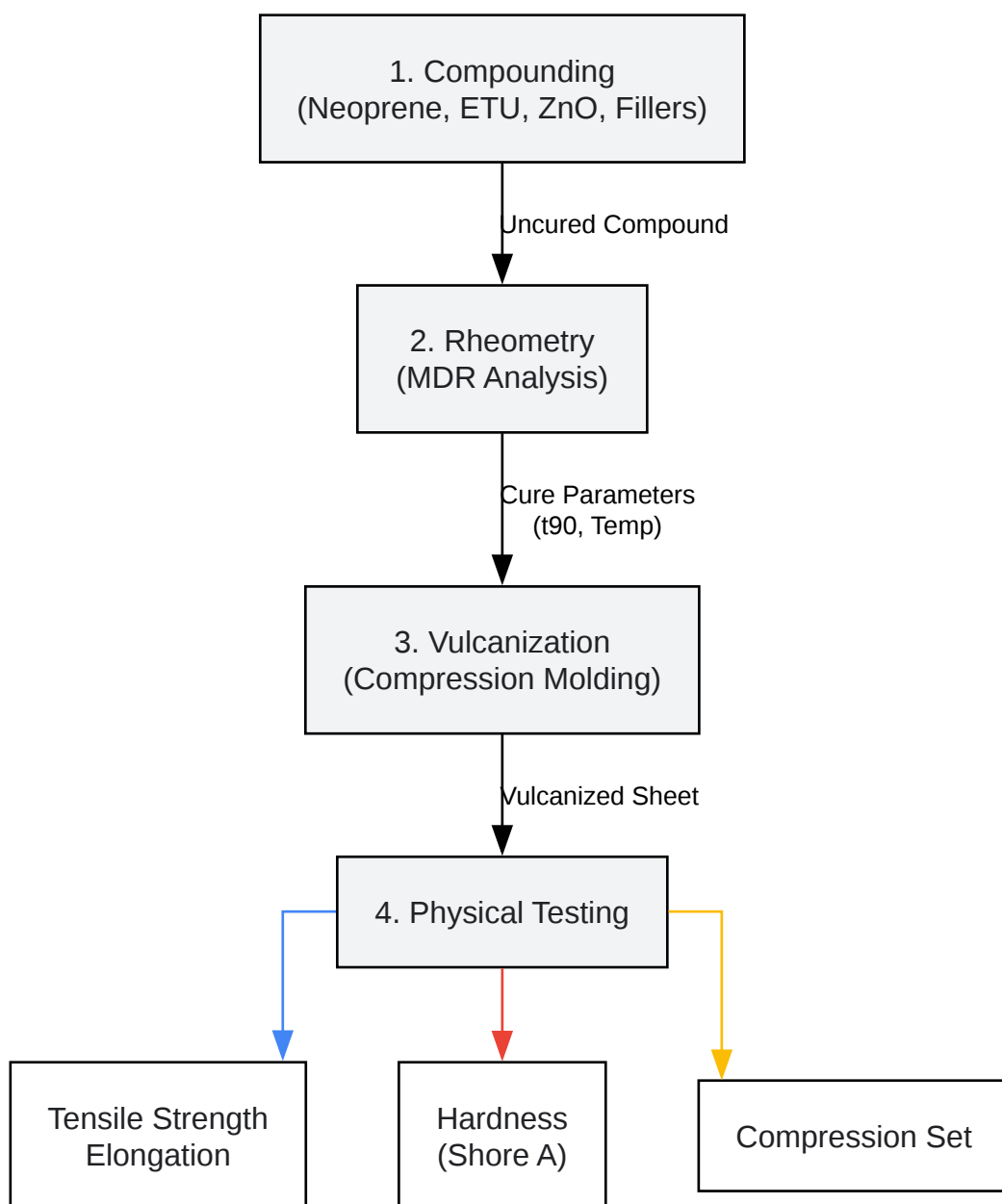
- Preheat the compression molding press to the vulcanization temperature determined from the rheometer test (e.g., 160°C).
- Place a piece of the uncured compound into the preheated mold.
- Close the press and apply a specific pressure.
- Cure the sample for the optimum cure time ( $t_{90}$ ) determined from the rheometer test.
- After the curing time, open the press and carefully remove the vulcanized rubber sheet from the mold.
- Allow the sheet to cool to room temperature.

**B. Physical Property Testing:**

- Tensile Properties:
  - Use the dumbbell-shaped die to cut test specimens from the vulcanized sheet.
  - Measure the thickness of the narrow section of each specimen.
  - Mount the specimen in the grips of the tensile testing machine.

- Start the test and pull the specimen at a constant speed until it breaks.
- Record the tensile strength (force at break divided by the initial cross-sectional area) and the elongation at break.
- Hardness:
  - Use a Shore A durometer to measure the hardness of the vulcanized sheet.
  - Press the durometer firmly onto the surface of the rubber and record the reading.
- Compression Set:
  - Cut cylindrical test pieces from the vulcanized sheet.
  - Measure the initial height of the test pieces.
  - Place the test pieces in the compression set device and compress them to a specified percentage of their original height.
  - Place the device in an oven at a specified temperature (e.g., 100°C) for a set time (e.g., 22 hours).
  - Remove the device from the oven, release the specimens, and allow them to cool for 30 minutes.
  - Measure the final height of the specimens.
  - Calculate the compression set as the percentage of the original deflection that is not recovered.

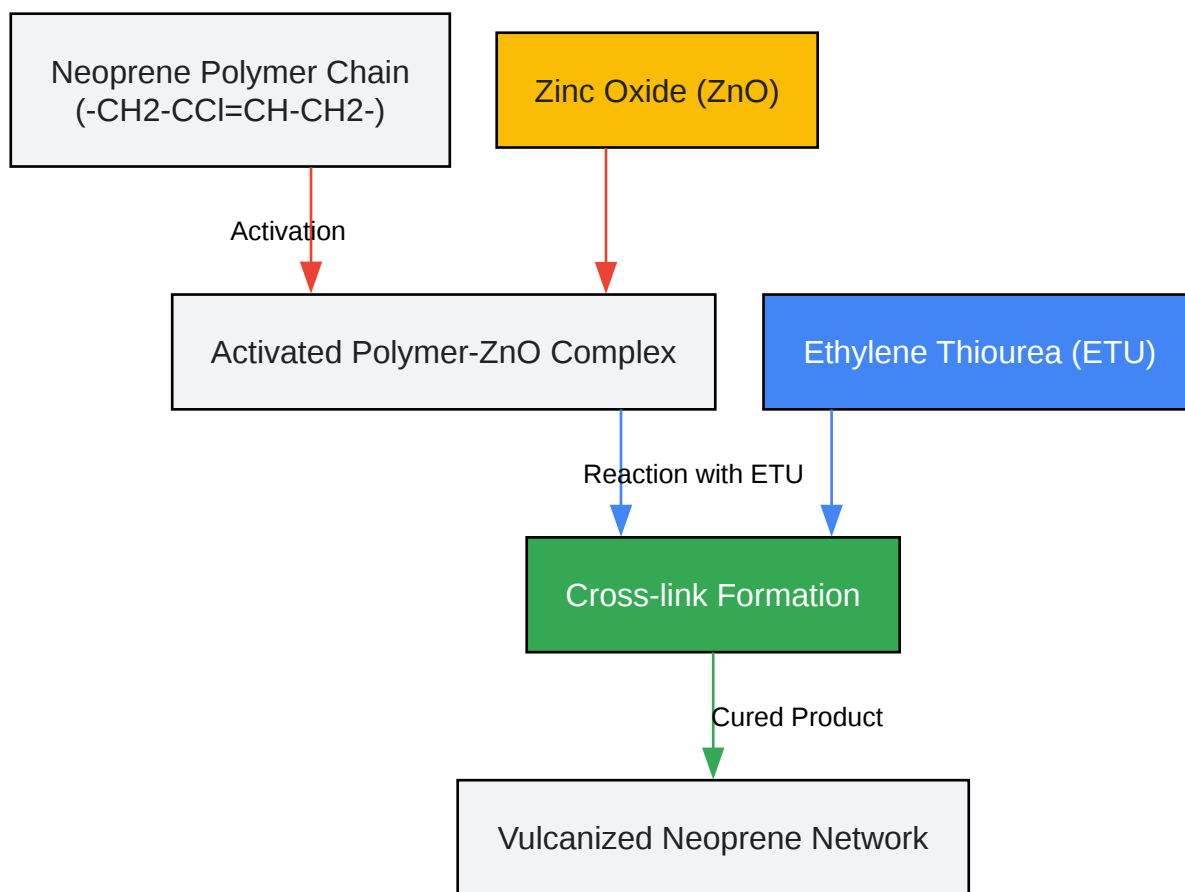
## Visualizations



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Caption: Experimental workflow for evaluating ETU in neoprene.





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Caption: Proposed mechanism of ETU-accelerated neoprene vulcanization.

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